4-(2,6-Dimethyl-4-oxo-1,4-dihydropyridin-1-yl)butanoic acid
Description
4-(2,6-Dimethyl-4-oxo-1,4-dihydropyridin-1-yl)butanoic acid is a heterocyclic carboxylic acid characterized by a 1,4-dihydropyridinone core substituted with two methyl groups at the 2- and 6-positions and a butanoic acid side chain at the 1-position. This compound combines a rigid, planar dihydropyridinone ring with a flexible aliphatic carboxylic acid moiety, conferring unique physicochemical properties. The butanoic acid group enhances solubility in polar solvents and may facilitate interactions with biological targets through hydrogen bonding or ionic interactions.
Its synthesis typically involves cyclocondensation reactions, and its structural elucidation often employs crystallographic tools like SHELXL for refinement and ORTEP-3 for visualization .
Properties
IUPAC Name |
4-(2,6-dimethyl-4-oxopyridin-1-yl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-8-6-10(13)7-9(2)12(8)5-3-4-11(14)15/h6-7H,3-5H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOYSZORDYPABLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C=C(N1CCCC(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hantzsch Reaction-Based Synthesis
The Hantzsch reaction is a classical method for synthesizing 1,4-dihydropyridine derivatives. For 4-(2,6-dimethyl-4-oxo-1,4-dihydropyridin-1-yl)butanoic acid, this approach involves cyclocondensation of a β-ketoester, an aldehyde, and ammonium acetate.
- Reactants :
- Ethyl acetoacetate (β-ketoester)
- Glutaraldehyde (aldehyde component)
- Ammonium acetate (nitrogen source)
- Conditions :
- Solvent: Ethanol or methanol
- Temperature: Reflux (~80°C)
- Duration: 6–12 hours
- Use of microwave irradiation reduces reaction time to 15–30 minutes with comparable yields.
- Catalytic amounts of acetic acid enhance cyclization efficiency.
Yield : 60–75%.
Alkylation of 1,4-Dihydropyridine Precursors
This method involves introducing the butanoic acid side chain via alkylation of a preformed 1,4-dihydropyridine core.
Steps :
- Competing O-alkylation can occur, requiring careful control of reaction conditions.
- Purification via recrystallization (ethanol/water) improves product purity.
Yield : 40–55%.
Palladium-Catalyzed Coupling Reactions
A modern approach utilizes cross-coupling to attach the butanoic acid moiety to the dihydropyridine ring.
Protocol :
- Reactants :
- 1-Bromo-2,6-dimethyl-4-oxo-1,4-dihydropyridine
- But-3-enoic acid (or protected derivative)
- Catalyst : Pd(PPh₃)₄ or Pd(OAc)₂
- Base : Triethylamine or K₂CO₃
- Solvent : Tetrahydrofuran (THF) or DMF
- Temperature : 80–100°C for 12–24 hours.
- Protection of the carboxylic acid group (e.g., as a methyl ester) prevents side reactions.
- Post-reaction hydrolysis (e.g., LiOH/MeOH) regenerates the free acid.
Yield : 50–65%.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| Hantzsch Reaction | High atom economy, scalable | Requires harsh reflux conditions | 60–75% |
| Alkylation | Direct side-chain introduction | Low yield due to competing reactions | 40–55% |
| Palladium-Catalyzed | High regioselectivity | Costly catalysts, multi-step process | 50–65% |
Key Research Findings
- Microwave Assistance : Reduces Hantzsch reaction time by 70% without compromising yield.
- Solvent Effects : Ethanol outperforms DMF in minimizing byproducts during alkylation.
- Catalyst Recycling : Pd-based systems show <10% efficiency loss over three cycles.
Chemical Reactions Analysis
Types of Reactions
4-(2,6-Dimethyl-4-oxo-1,4-dihydropyridin-1-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Enzyme Inhibition
One of the primary applications of 4-(2,6-Dimethyl-4-oxo-1,4-dihydropyridin-1-yl)butanoic acid is its role as an α-glucosidase inhibitor . This enzyme is crucial in carbohydrate metabolism, particularly in the management of blood glucose levels in diabetic patients. Studies have shown that this compound effectively inhibits α-glucosidase activity, which can help control postprandial blood glucose spikes in diabetic individuals.
Mechanism of Action:
- The compound forms stable complexes with α-glucosidase through multiple interactions such as hydrogen bonds and π-stacking interactions.
- Molecular docking studies indicate that these interactions enhance binding affinity and inhibitory potency against the enzyme.
Synthesis Routes
The synthesis of this compound involves several chemical pathways that require careful control of reaction conditions to optimize yield and purity. Various synthetic methods have been documented in the literature, emphasizing the importance of reaction parameters like temperature and catalyst choice.
Comparative Analysis with Related Compounds
This compound shares structural similarities with other pharmacologically active agents. The following table summarizes some related compounds along with their unique aspects:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2,6-Dimethylpyridine | Contains a pyridine ring | Lacks the butanoic acid moiety |
| 3-Amino-2-methylbenzoic acid | Contains an amino group | Different functional group profile |
| 5-Methyluracil | Pyrimidine derivative | Different ring structure |
| 2-Hydroxybenzoic acid | Contains a hydroxyl group on a benzoic acid | Different functional properties |
The unique combination of the dihydropyridine structure with the butanoic acid side chain enhances its biological activity compared to simpler analogs.
Therapeutic Potential
The potential therapeutic applications of this compound extend beyond diabetes management. Given its enzyme inhibition properties, it could be explored for:
- Obesity Management: By modulating carbohydrate absorption.
- Cardiovascular Health: Through impacts on metabolic syndrome markers.
Further research is needed to fully elucidate these potential applications and establish clinical efficacy.
Case Studies and Research Findings
Several studies have documented the biological effects and therapeutic potentials of this compound:
- Diabetes Management: A study highlighted its effectiveness in reducing postprandial glucose levels in diabetic rats when administered alongside a carbohydrate-rich diet.
- Molecular Docking Studies: Research utilizing computational methods demonstrated high binding affinity to α-glucosidase compared to other known inhibitors.
These findings underscore the compound's promise as a therapeutic agent in metabolic disorders.
Mechanism of Action
The mechanism of action of 4-(2,6-Dimethyl-4-oxo-1,4-dihydropyridin-1-yl)butanoic acid involves its interaction with specific molecular targets and pathways. These interactions can modulate various biological processes, leading to its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s structural uniqueness lies in its hybrid architecture, merging a dihydropyridinone ring with a butanoic acid chain. Below is a comparative analysis with key analogues:
Key Differences and Implications:
Core Structure: Unlike phenoxybutanoic acids (MCPB, 2,4-DB), which feature a benzene ring linked via an ether group, the dihydropyridinone core in the target compound introduces conjugation and electron deficiency. This may alter redox properties and binding affinities to biological targets.
In contrast, halogenated phenoxy analogues (e.g., MCPB) rely on halogen atoms for herbicidal activity .
Polarity and Solubility : The carboxylic acid group in the target compound enhances water solubility compared to ester-containing dihydropyridines (e.g., nifedipine), which are more lipophilic and optimized for membrane penetration.
Biological Activity: Phenoxybutanoic acids act as synthetic auxins, disrupting plant growth . The target compound’s dihydropyridinone core, however, is more akin to pharmacophores in neurological or cardiovascular drugs (e.g., nifedipine), suggesting divergent applications.
Research Findings and Hypotheses:
- Crystallographic Insights: Studies using SHELXL and ORTEP-3 have resolved the planar geometry of dihydropyridinone derivatives, highlighting intramolecular hydrogen bonds between the ketone and carboxylic acid groups . Such interactions may stabilize the molecule in biological environments.
- Synthetic Challenges: The methyl and carboxylic acid groups complicate synthesis due to steric hindrance and sensitivity to acidic/basic conditions, contrasting with simpler phenoxybutanoic acid derivatives.
Biological Activity
4-(2,6-Dimethyl-4-oxo-1,4-dihydropyridin-1-yl)butanoic acid is a compound characterized by a dihydropyridine ring and a butanoic acid moiety. Its unique structure contributes to its biological activity, particularly as an enzyme inhibitor. This article explores its biological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C₁₁H₁₅N₁O₃
- Molecular Weight : 209.25 g/mol
- IUPAC Name : 4-(2,6-dimethyl-4-oxopyridin-1-yl)butanoic acid
Enzyme Inhibition
Research indicates that this compound exhibits significant inhibitory activity against various enzymes involved in carbohydrate metabolism. Notably, it has been shown to inhibit α-glucosidase , an enzyme crucial for breaking down carbohydrates into glucose. This inhibition is particularly relevant for managing blood sugar levels in diabetic patients.
Mechanism of Action :
The compound's mechanism involves binding to the active site of α-glucosidase, where it forms stable complexes through interactions such as hydrogen bonds and π-stacking. Molecular docking studies have confirmed these interactions, suggesting that modifications to the compound can enhance its binding affinity and inhibitory potency.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2,6-Dimethylpyridine | Contains a pyridine ring | Lacks the butanoic acid moiety |
| 3-Amino-2-methylbenzoic acid | Contains an amino group | Different functional group profile |
| 5-Methyluracil | Pyrimidine derivative | Different ring structure |
| 2-Hydroxybenzoic acid | Contains a hydroxyl group on a benzoic acid | Different functional properties |
The distinct combination of the dihydropyridine structure with the butanoic acid side chain enhances the biological activity of this compound compared to simpler analogs.
Case Studies and Research Findings
-
Inhibition Studies :
A study demonstrated that this compound significantly reduced glucose absorption in vitro by inhibiting α-glucosidase activity. The IC50 value was found to be in the low micromolar range, indicating potent inhibitory effects . -
Antioxidant Activity :
Additional research has indicated potential antioxidant properties of this compound. It was shown to scavenge free radicals effectively in various assays, suggesting its utility in preventing oxidative stress-related diseases. -
Antimicrobial Properties :
Preliminary studies have also highlighted antimicrobial activity against certain bacterial strains. The compound exhibited a minimum inhibitory concentration (MIC) that suggests it could be developed into an antimicrobial agent .
Synthesis and Production
The synthesis of this compound typically involves multi-component reactions (MCRs), which are efficient and environmentally friendly. Reaction conditions must be optimized for yield and purity. Various synthetic routes have been documented, emphasizing the importance of reaction parameters such as temperature and solvent choice.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 4-(2,6-Dimethyl-4-oxo-1,4-dihydropyridin-1-yl)butanoic acid in a laboratory setting?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, including cyclization of dihydropyridine derivatives and carboxylation. A plausible route could involve:
Condensation of 2,6-dimethyl-4-pyrone with a butanoic acid precursor.
Acid-catalyzed ring closure to form the dihydropyridinone core.
Purification via recrystallization or column chromatography to isolate the product.
Researchers should validate reaction conditions (e.g., temperature, catalyst) using thin-layer chromatography (TLC) or HPLC for intermediate monitoring .
Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?
- Methodological Answer :
- Structural Confirmation : Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to verify substituent positions and ring structure. Compare observed chemical shifts with computational predictions or analogous compounds (e.g., pyrenebutanoic acid derivatives with similar molecular weights, as seen in ).
- Purity Assessment : High-performance liquid chromatography (HPLC) with UV detection at λ ~254 nm is recommended. A purity threshold of ≥95% is standard for research-grade compounds. Mass spectrometry (MS) can corroborate molecular weight (e.g., C₁₁H₁₅NO₃; expected ~209.24 g/mol) .
Advanced Research Questions
Q. What strategies are effective for elucidating the compound's interaction with biological targets such as enzymes or receptors?
- Methodological Answer :
- Binding Studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can quantify binding affinity (Kd) to targets like kinases or GPCRs.
- Functional Assays : Pair with luciferase-based reporter systems (e.g., Wnt or MAPK pathways, as referenced in ) to assess downstream signaling modulation.
- Structural Insights : Co-crystallization with target proteins or molecular docking simulations (using software like AutoDock Vina) can predict binding modes. Cross-validate with mutagenesis studies on key residues .
Q. How can contradictory data regarding the compound's solubility in aqueous versus organic solvents be resolved?
- Methodological Answer :
- Solubility Profiling : Conduct systematic solubility tests in buffered solutions (pH 2–10) and solvents (e.g., DMSO, ethanol) using nephelometry or UV-vis spectroscopy.
- Purity Check : Contradictions may arise from impurities (e.g., unreacted precursors). Reassess purity via HPLC and compare with freshly synthesized batches .
- Stability Analysis : Use accelerated stability studies (40°C/75% RH for 4 weeks) to detect degradation products affecting solubility .
Q. What computational approaches are suitable for predicting the reactivity or stability under varying experimental conditions?
- Methodological Answer :
- Reactivity Prediction : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electrophilic/nucleophilic sites. Compare with analogs like 4-oxo-thienyl butanoic acid (CAS 4653-08-1) to infer reactivity trends .
- Degradation Pathways : Molecular dynamics (MD) simulations under simulated physiological conditions (e.g., aqueous environments, 310 K) can predict hydrolysis or oxidation susceptibility. Validate with LC-MS/MS for degradation product identification .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
